molecular formula C15H18ClN3O B1379632 1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride CAS No. 1803586-93-7

1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride

Cat. No. B1379632
CAS RN: 1803586-93-7
M. Wt: 291.77 g/mol
InChI Key: BJEIIGCTUCYZEY-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride, commonly referred to as 4-Aminophenyl-3-methylphenylmethylurea hydrochloride (4-AMPMU-HCl), is a synthetic drug that has been used in a variety of scientific research applications. 4-AMPMU-HCl is a urea derivative with a broad range of biochemical and physiological effects, making it a useful tool for research.

Scientific Research Applications

1. Neuropeptide Y5 Receptor Antagonists

  • The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, including variants of 1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride, have been studied for their potential as neuropeptide Y5 receptor antagonists. These compounds, including 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, exhibited potent antagonistic properties (Fotsch et al., 2001).

2. Structural Analysis of Urea Derivatives

  • A study on the 15N NMR spectra and NOE difference spectroscopy of N‐(o‐aminophenyl)‐N′ substituted ureas, including their hydrochloride salts, provided insights into the structural and conformational aspects of these compounds (Jean-Claude & Just, 1992).

3. Potential Anticancer Agents

  • 1-Aryl-3-(2-chloroethyl) ureas and their nitroso derivatives, which bear resemblance to 1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride, have been synthesized and evaluated for cytotoxicity against human adenocarcinoma cells. Certain derivatives showed comparable or superior cytotoxicity to chlorambucil (Gaudreault et al., 1988).

4. Enzyme Inhibition and Anticancer Activity

  • A variety of urea derivatives, including N-mesityl-N'-(3-methylphenyl)urea, have been synthesized and evaluated for their enzyme inhibition properties and effects on prostate cancer cells. Some compounds demonstrated significant in vitro anticancer activity (Mustafa et al., 2014).

5. Corrosion Inhibition

  • The inhibition effect of certain urea derivatives in hydrochloric acid solution on mild steel was investigated. These studies showed that compounds like 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea exhibit good performance as corrosion inhibitors (Bahrami & Hosseini, 2012).

properties

IUPAC Name

1-(4-aminophenyl)-3-[(4-methylphenyl)methyl]urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O.ClH/c1-11-2-4-12(5-3-11)10-17-15(19)18-14-8-6-13(16)7-9-14;/h2-9H,10,16H2,1H3,(H2,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEIIGCTUCYZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803586-93-7
Record name Urea, N-(4-aminophenyl)-N′-[(4-methylphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803586-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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